molecular formula C10H7ClN2O2 B2663809 Methyl 3-chloroquinoxaline-6-carboxylate CAS No. 948833-63-4

Methyl 3-chloroquinoxaline-6-carboxylate

Cat. No.: B2663809
CAS No.: 948833-63-4
M. Wt: 222.63
InChI Key: HETNLVFOMLHRHI-UHFFFAOYSA-N
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Description

Methyl 3-chloroquinoxaline-6-carboxylate is an organic compound with the molecular formula C10H7ClN2O2 and a molecular weight of 222.63 g/mol It is a derivative of quinoxaline, a bicyclic compound consisting of a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-chloroquinoxaline-6-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of methyl 4-fluoro-3-nitrobenzoate with glycine methyl ester hydrochloride in the presence of diisopropylethylamine (DIPEA) in acetonitrile (MeCN) at room temperature for three days . The resulting product is then subjected to hydrogenation using palladium on activated carbon in methanol at 50°C. This is followed by treatment with iodine and potassium carbonate in methanol at 50°C for three hours. Finally, the product is treated with trichlorophosphate at 80°C overnight to yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloroquinoxaline-6-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group in the precursor can be reduced to an amino group using hydrogenation techniques.

    Oxidation Reactions: The compound can undergo oxidation to form quinoxaline derivatives with different functional groups.

Common Reagents and Conditions

    Hydrogenation: Palladium on activated carbon in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

The major products formed from these reactions include various substituted quinoxaline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Methyl 3-chloroquinoxaline-6-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.

    Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of methyl 3-chloroquinoxaline-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, in medicinal chemistry, it may inhibit bacterial enzymes, leading to antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-fluoroquinoxaline-6-carboxylate
  • Methyl 3-bromoquinoxaline-6-carboxylate
  • Methyl 3-iodoquinoxaline-6-carboxylate

Uniqueness

Methyl 3-chloroquinoxaline-6-carboxylate is unique due to the presence of the chlorine atom, which imparts specific chemical reactivity and biological activity. Compared to its fluorine, bromine, and iodine analogs, the chlorine derivative often exhibits different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for diverse applications.

Properties

IUPAC Name

methyl 3-chloroquinoxaline-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c1-15-10(14)6-2-3-7-8(4-6)13-9(11)5-12-7/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HETNLVFOMLHRHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=NC(=CN=C2C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948833-63-4
Record name methyl 3-chloroquinoxaline-6-carboxylate
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